molecular formula C26H20ClN3O B3035638 2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile CAS No. 338397-39-0

2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile

Cat. No. B3035638
CAS RN: 338397-39-0
M. Wt: 425.9 g/mol
InChI Key: UGEMRESURWAQPG-MUFRIFMGSA-N
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Description

The compound “2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a pyrrole ring, a nitrile group, a methoxy group, and an imine group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, a five-membered ring with one nitrogen atom, could contribute to the compound’s aromaticity. The nitrile group (-CN) is a polar functional group, which could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo hydrolysis to form a carboxylic acid. The imine group could be reduced to form an amine. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the nitrile group could make the compound more soluble in polar solvents .

Scientific Research Applications

Wastewater Treatment and Environmental Safety

Research indicates the importance of advanced treatment methods for wastewater containing complex chemical compounds. Biological processes and granular activated carbon have shown effectiveness in removing a wide range of pollutants from pesticide production wastewater, demonstrating an 80-90% removal rate for various compounds (Goodwin et al., 2018). This underscores the potential of combined treatment methods to mitigate environmental contamination and protect water quality.

Soil and Sediment Sorption

Studies on sorption mechanisms provide insights into the environmental fate of chlorophenols and related compounds. Sorption experiments have highlighted the role of soil organic matter and iron oxides as significant sorbents for these herbicides, pointing towards the environmental persistence and mobility of such compounds (Werner et al., 2012).

Anticancer Activity

Investigations into the tumor specificity and keratinocyte toxicity of various compounds have identified potential leads for anticancer drugs with high tumor specificity and reduced toxicity. Such studies are crucial for developing more effective and safer therapeutic options for cancer treatment (Sugita et al., 2017).

Environmental Impact Assessment

Evaluations of the impact of organochlorine compounds on aquatic environments have been conducted, indicating moderate toxic effects on mammalian and aquatic life. Understanding the persistence and bioaccumulation potential of these compounds is essential for assessing their long-term environmental impacts and informing regulatory actions (Krijgsheld & Gen, 1986).

Environmental Fate of Pesticides

Research on the environmental fate of pesticides such as DDT and their isomers has provided crucial data on isomer-specific behavior, indicating substantial influence by environmental processes. Such information is vital for understanding the persistence, mobility, and transformation of pesticides in the environment, informing monitoring and mitigation strategies (Ricking & Schwarzbauer, 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The study and application of this compound could be a potential area of research in organic chemistry or medicinal chemistry. Its synthesis, properties, and reactivity could be explored further. If it shows promising biological activity, it could be investigated as a potential drug candidate .

properties

IUPAC Name

2-[(E)-(4-chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O/c1-31-23-13-9-20(10-14-23)17-30-18-25(21-5-3-2-4-6-21)24(15-28)26(30)29-16-19-7-11-22(27)12-8-19/h2-14,16,18H,17H2,1H3/b29-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEMRESURWAQPG-MUFRIFMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=C2N=CC3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C=C(C(=C2/N=C/C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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